Methyl Metanicotine-d3

Description

BenchChem offers high-quality Methyl Metanicotine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Metanicotine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

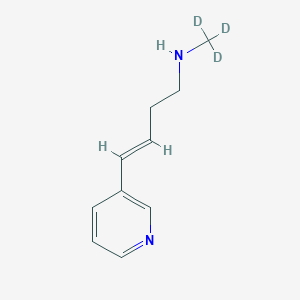

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

165.25 g/mol |

IUPAC Name |

(E)-4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+/i1D3 |

InChI Key |

JUOSGGQXEBBCJB-PAMUQJMYSA-N |

SMILES |

CNCCC=CC1=CN=CC=C1 |

Isomeric SMILES |

[2H]C([2H])([2H])NCC/C=C/C1=CN=CC=C1 |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to [Methyl-d3]nicotine: Structure, Properties, and Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule and Clarifying Nomenclature

[Methyl-d3]nicotine is the deuterated isotopologue of nicotine, a primary alkaloid found in tobacco plants. In this molecule, the three hydrogen atoms of the N-methyl group on the pyrrolidine ring are replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution, while subtle, provides a powerful tool for analytical and metabolic research.

It is critical to address a point of potential confusion in nomenclature. This guide focuses on the compound with the formal IUPAC name 3-[1-(methyl-d3)-2-pyrrolidinyl]-pyridine , which is structurally a derivative of nicotine. While this compound is sometimes marketed under names like [Methyl-d3]metanicotine (CAS 220088-40-4), it should not be confused with the true chemical structure of metanicotine, which is an unsaturated chain amine (N-methyl-4-(3-pyridinyl)-3-butene-1-amine) known for its distinct pharmacological properties as a neuronal nicotinic agonist.[1][2] The vast majority of technical and commercial data for isotopically labeled nicotine refers to the deuterated N-methyl pyrrolidine structure. This guide will provide an in-depth examination of this specific, widely used research compound.

Part 1: Molecular Profile and Chemical Structure

The fundamental characteristics of [Methyl-d3]nicotine are defined by its precise atomic composition and three-dimensional structure. The incorporation of three deuterium atoms results in a predictable mass shift, which is the cornerstone of its utility in mass spectrometry-based applications.

Chemical Structure of [Methyl-d3]nicotine

The structure consists of a pyridine ring linked to a pyrrolidine ring, with the N-methyl group of the pyrrolidine ring carrying the deuterium label.

Sources

Technical Guide: Methyl Metanicotine-d3 Isotope Labeled Tobacco Alkaloids

Advanced Quantitative Bioanalysis & Application in Nicotinic Research

Executive Summary

Methyl Metanicotine-d3 (specifically (E)-Metanicotine-N-methyl-d3 ) is a high-purity stable isotope-labeled derivative of metanicotine, a minor tobacco alkaloid and nicotine metabolite. It serves as the critical Internal Standard (IS) for the precise quantification of metanicotine in complex biological matrices (urine, plasma, saliva) via Isotope Dilution Mass Spectrometry (IDMS).

This guide addresses the technical requirements for utilizing Methyl Metanicotine-d3 in pharmacokinetic profiling, toxicology, and smoking cessation studies. It bridges the gap between chemical properties and practical LC-MS/MS method development, ensuring rigorous data integrity in compliance with FDA/EMA bioanalytical guidelines.

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the physicochemical behavior of the isotope is prerequisite to method development. The deuterium labeling on the N-methyl group alters the mass without significantly impacting the retention time compared to the native analyte, although slight chromatographic isotope effects may be observed in high-resolution systems.

| Property | Specification |

| Compound Name | (E)-Metanicotine-d3 (N-methyl-d3) |

| Systematic Name | (E)-N-(Trideuteriomethyl)-4-(3-pyridinyl)-3-buten-1-amine |

| CAS Number | 220088-40-4 |

| Molecular Formula | |

| Molecular Weight | 165.25 g/mol (Native: 162.23 g/mol ) |

| Isotopic Purity | ≥ 99% Deuterium |

| pKa (Calculated) | ~9.8 (Secondary amine), ~4.8 (Pyridine) |

| Solubility | Methanol, Acetonitrile, Water (pH dependent) |

| Storage | -20°C, Hygroscopic (Store under inert gas) |

Technical Note on Nomenclature: "Methyl Metanicotine" in literature can refer to the N-methyl derivative of metanicotine (a tertiary amine). However, in the context of isotope standards, Methyl Metanicotine-d3 almost universally refers to Metanicotine where the existing methyl group is deuterated. This guide focuses on its use as an IS for Metanicotine .

Part 2: The Role in Quantitative Bioanalysis (IDMS)

The primary application of Methyl Metanicotine-d3 is to correct for Matrix Effects and Ionization Suppression in LC-MS/MS.

Mechanism of Action

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress the ionization of the analyte. Because Methyl Metanicotine-d3 is chemically identical to Metanicotine (except for mass), it co-elutes and experiences the exact same suppression.

-

Ratio Metric: Quantification is based on the Area Ratio (Analyte Area / IS Area), not absolute area.

-

Mass Shift: The +3 Da shift (

vs

Diagram 1: Isotope Dilution Workflow

The following diagram illustrates the self-validating workflow using Methyl Metanicotine-d3.

Caption: Workflow ensuring the Internal Standard compensates for extraction loss and ionization variability.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of Metanicotine in human urine using Methyl Metanicotine-d3.

1. Sample Preparation (Solid Phase Extraction)

Direct injection is discouraged due to the high polarity of tobacco alkaloids and potential source contamination.

-

Aliquot: Transfer 200 µL of urine into a 96-well plate or microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of Methyl Metanicotine-d3 working solution (e.g., 100 ng/mL in Methanol). Vortex for 30 seconds.

-

Basification: Add 200 µL of 50 mM Ammonium Acetate (pH > 9.0) or dilute Ammonia. Rationale: Metanicotine is basic (pKa ~9.8). High pH ensures the molecule is neutral (unprotonated) for organic extraction or retention on polymeric SPE.

-

Extraction (Supported Liquid Extraction - SLE or LLE):

-

Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Reconstitution:

-

Transfer the organic supernatant to a clean plate.[1]

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A (see below).

-

2. Liquid Chromatography Conditions

Metanicotine is polar. Reversed-phase C18 can be used, but Biphenyl or HILIC columns often provide better retention and separation from Nicotine.

-

Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).

-

Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or Waters XBridge BEH C18 (High pH stable).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). High pH is critical for peak shape.

-

Mobile Phase B: 100% Acetonitrile.[2]

-

Gradient:

-

0.0 min: 5% B

-

4.0 min: 60% B

-

4.1 min: 95% B (Wash)

-

5.0 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.[3]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Metanicotine (Native) | 163.2 ( | 117.1 (Loss of | 25 | 50 |

| Metanicotine (Qual) | 163.2 | 132.1 | 20 | 50 |

| Methyl Metanicotine-d3 (IS) | 166.2 ( | 117.1 (Loss of | 25 | 50 |

Critical Consideration on Cross-Talk: Note that both the Native and the d3-IS share the same product ion (117.1) if the fragmentation pathway involves the loss of the methylamine group.

-

Risk:[4] If the IS contains any d0-impurity, it will contribute to the analyte signal.

-

Mitigation: Ensure the IS has high isotopic purity (>99% d3, <0.1% d0). The chromatographic separation must be sufficient, although IDMS relies on co-elution. The mass resolution of Q1 (Precursor) must be set to "Unit" or "High" to prevent the 163 ion from entering the 166 channel.

Part 4: Metabolic Context & Signaling

Metanicotine is not just a degradation product; it is a selective agonist for

Diagram 2: Nicotine Metabolic Pathway

This diagram highlights the specific branch leading to Metanicotine and its analysis.

Caption: Metanicotine formation via pyrrolidine ring opening, distinct from the Cotinine pathway.

Part 5: References

-

Benowitz, N. L., et al. (2020). "Biochemical Verification of Tobacco Use and Abstinence: 2019 Update."[3] Nicotine & Tobacco Research.[3]

-

Jacob, P., et al. (2013). "Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use." Frontiers in Chemistry.

-

Santa Cruz Biotechnology. "[Methyl-d3]metanicotine Product Specifications (CAS 220088-40-4)." [5]

-

Cayman Chemical. "(±)-Nicotine-d3 (N-methyl-d3) Technical Information." (Describing the labeling pattern relevant to metanicotine derivatives).

-

World Health Organization (WHO). "Standard operating procedure for determination of nicotine and minor alkaloids in tobacco products." WHO TobLabNet Official Method.

Sources

- 1. criver.com [criver.com]

- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]

- 3. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. [Methyl-d3]metanicotine | CAS 220088-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine: A Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, a deuterated analog of Metanicotine (also known as Rivanicline or RJR-2403), is a compound of significant interest in the field of neuroscience and drug development. It acts as a selective partial agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] This selectivity profile has positioned it as a valuable research tool for elucidating the role of α4β2 nAChRs in various physiological and pathological processes. Furthermore, its therapeutic potential has been explored in conditions such as Alzheimer's disease, cognitive dysfunction, and inflammatory disorders like ulcerative colitis.[1][3]

This technical guide provides a comprehensive overview of (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, encompassing its chemical identity, synthesis, characterization, mechanism of action, and applications in research and development. The inclusion of the deuterated methyl group (d3) offers a means for metabolic stabilization and can be a useful tool in pharmacokinetic studies.

I. Chemical Identity and Synonyms

The precise identification of a chemical entity is fundamental for scientific rigor. (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine and its non-deuterated parent compound are known by several names in scientific literature and commercial catalogs.

| Identifier | (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine | (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine |

| Synonyms | [Methyl-d3]metanicotine | Metanicotine, Rivanicline, RJR-2403, trans-Metanicotine, (3E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine |

| CAS Number | 220088-40-4[4] | 15585-43-0 |

| Molecular Formula | C₁₀H₁₁D₃N₂ | C₁₀H₁₄N₂ |

| Molecular Weight | 165.25 g/mol [4] | 162.23 g/mol |

| InChIKey | JUOSGGQXEBBCJB-GORDUTHDSA-N | JUOSGGQXEBBCJB-GORDUTHDSA-N |

II. Synthesis and Characterization

A. Synthesis

The synthesis of (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine and its deuterated analog can be achieved through various synthetic routes. A representative pathway involves a Heck reaction followed by reductive amination.[5][6] The synthesis of the deuterated analog follows a similar route, with the introduction of the deuterated methyl group in the final step.

Representative Synthetic Workflow:

Caption: General synthetic workflow for (E)-N-(Methyl)-4-(3-pyridinyl)-3-buten-1-amine and its deuterated analog.

Experimental Protocol: Synthesis of (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine [5][6]

-

Heck Reaction: To a solution of 3-bromopyridine and allyl alcohol in a suitable solvent (e.g., acetonitrile or DMF), add a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand) and a base (e.g., triethylamine or potassium carbonate). Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by filtration and extraction to yield 4-(3-pyridinyl)-3-buten-1-ol.

-

Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde, 4-(3-pyridinyl)-3-butenal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

-

Reductive Amination: The aldehyde is then reacted with methylamine (or methyl-d3-amine for the deuterated analog) in a solvent like dichloromethane or 1,2-dichloroethane.[7] A reducing agent, typically sodium triacetoxyborohydride, is added to the mixture to reduce the intermediate imine to the final product. The reaction is stirred at room temperature until completion.

-

Purification: The final compound is purified by column chromatography on silica gel to afford (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine as an oil.

The synthesis of the deuterated analog, (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, would utilize methyl-d3-amine hydrochloride in the reductive amination step.[7][8]

B. Characterization

The structural identity and purity of the synthesized compound are confirmed using various analytical techniques.

| Analytical Technique | (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine | (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.5 (m, 2H, pyridine), ~7.7 (d, 1H, pyridine), ~7.3 (m, 1H, pyridine), ~6.4 (d, 1H, vinylic), ~6.2 (dt, 1H, vinylic), ~2.8 (t, 2H, -CH₂-N), ~2.5 (q, 2H, =CH-CH₂-), ~2.4 (s, 3H, N-CH₃) | Similar to the non-deuterated compound, but the singlet at ~2.4 ppm for N-CH₃ is absent. |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~150 (pyridine), ~148 (pyridine), ~136 (pyridine), ~133 (vinylic), ~130 (vinylic), ~123 (pyridine), ~50 (-CH₂-N), ~36 (N-CH₃), ~33 (=CH-CH₂-) | Similar to the non-deuterated compound, but the signal for the N-CH₃ carbon will be a multiplet due to C-D coupling or may be of very low intensity. |

| Mass Spectrometry (EI-MS) m/z | 162 (M⁺), 147, 132, 117, 91, 78 | 165 (M⁺), 150, 135, 120, 91, 78 |

Note: The NMR and MS data presented are representative and may vary slightly depending on the experimental conditions.[9][10]

III. Mechanism of Action: Selective α4β2 nAChR Agonism

(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine and its deuterated analog exert their pharmacological effects primarily through their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype.[2]

Key aspects of its mechanism of action include:

-

Subtype Selectivity: It displays a high affinity for the α4β2 nAChR subtype, with significantly lower affinity for other nAChR subtypes like α7.[11]

-

Partial Agonism: It acts as a partial agonist at the α4β2 receptor. This means that it binds to and activates the receptor, but elicits a submaximal response compared to the endogenous full agonist, acetylcholine.[12] This partial agonism is crucial for its therapeutic potential, as it can stabilize the receptor in a partially active state, preventing both overstimulation and complete blockade.

-

Dopamine Modulation: The α4β2 nAChRs are prominently expressed in brain regions associated with reward and cognition, such as the ventral tegmental area (VTA) and the prefrontal cortex. By modulating the activity of these receptors, the compound can influence the release of dopamine, a key neurotransmitter involved in these processes.[13]

Signaling Pathway:

Caption: Simplified signaling pathway of (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine at a presynaptic terminal.

IV. Applications in Research and Drug Development

The unique pharmacological profile of (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine makes it a valuable tool and a potential therapeutic agent in several areas.

A. Alzheimer's Disease and Cognitive Enhancement

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. As a selective α4β2 nAChR agonist, this compound has been investigated for its potential to enhance cognitive function.[1] However, clinical trials with the non-deuterated form (Rivanicline) in patients with mild-to-moderate Alzheimer's disease did not show a significant improvement in cognition.[14]

Experimental Protocol: Morris Water Maze for Cognitive Assessment in Rats [1][2][3]

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (approximately 1.5-2 m in diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants.

-

Acquisition Phase: Rats are given several trials per day for several consecutive days to learn the location of the hidden platform using distal visual cues in the room. The starting position is varied for each trial. The latency to find the platform and the path taken are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Drug Administration: The compound or vehicle is administered to the rats at a specified time before the trials (e.g., 30 minutes prior to the first trial of the day).

B. Ulcerative Colitis

Interestingly, beyond its effects in the central nervous system, Rivanicline has been investigated for the treatment of ulcerative colitis, an inflammatory bowel disease. This is based on the "cholinergic anti-inflammatory pathway," where activation of nAChRs can modulate the immune response. Clinical trials have explored its efficacy in this indication. However, recent advancements in the treatment of ulcerative colitis have seen the approval and successful clinical trials of other targeted therapies.[12][13][15]

C. In Vitro Research Tool

(E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine is an invaluable tool for in vitro studies of α4β2 nAChR function and pharmacology.

Experimental Protocol: In Vitro Calcium Influx Assay [16][17][18]

This assay measures the activation of ligand-gated ion channels like nAChRs by monitoring the influx of calcium.

-

Cell Culture: Cells expressing the α4β2 nAChR (e.g., HEK293 or CHO cells) are cultured in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which becomes fluorescent upon binding to intracellular calcium.

-

Compound Addition: The test compound, (E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, is added to the wells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the α4β2 nAChRs.

-

Data Analysis: The data is used to generate dose-response curves and determine the EC₅₀ of the compound.

V. Conclusion

(E)-N-(Methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, along with its non-deuterated counterpart, represents a class of selective α4β2 nAChR partial agonists with significant utility in neuroscience research. While its therapeutic journey has faced challenges, its value as a pharmacological tool for dissecting the complexities of the cholinergic system remains undisputed. The detailed understanding of its chemical properties, synthesis, and biological activity provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance our knowledge of nicotinic receptor function and its implications for human health.

References

-

PubMed. (2000, June 15). A concise synthetic pathway for trans-metanicotine analogues. Retrieved from [Link]

-

Scantox. (n.d.). Morris Water Maze Test. Retrieved from [Link]

-

Bio-protocol. (n.d.). Morris water maze trial and test. Retrieved from [Link]

-

Rivanicline - Wikipedia. (n.d.). Retrieved from [Link]

-

RINVOQ® (upadacitinib) Efficacy for Ulcerative Colitis. (n.d.). Retrieved from [Link]

-

PubMed. (2001, December 15). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]

-

RINVOQ® (upadacitinib) Results for Ulcerative Colitis (UC). (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Evaluation of the Efficacy of Varenicline on Cognition, Safety, Tolerability and Pharmacokinetics in Subjects With Mild-to-Moderate Alzheimer's Disease. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]

-

Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]

-

MDPI. (2024, January 26). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Monitoring intracellular calcium using fluorescent dyes in a mid-throughput assay. Retrieved from [Link]

-

PubMed. (2000, June 15). A concise synthetic pathway for trans-metanicotine analogues. Retrieved from [Link]

-

PR Newswire. (2022, May 27). The Lancet Publishes Results from Phase 3 Induction and Maintenance Programs Evaluating Upadacitinib (RINVOQ®) in Ulcerative Colitis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (R,S)-Z]-1-methyl-4-(3-pyridinyl)-3-butenamine. Retrieved from [Link]

-

PubMed. (2001, December 15). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]

-

PubMed. (n.d.). Phase II crossover trial of varenicline in mild-to-moderate Alzheimer's disease. Retrieved from [Link]

-

ORBi. (2024, July 22). RISANKIZUMAB FOR ULCERATIVE COLITIS : TWO RANDOMIZED CLINICAL TRIALS. Retrieved from [Link]

-

Stenutz. (n.d.). (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine. Retrieved from [Link]

-

PubMed Central (PMC). (2025, November 28). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Retrieved from [Link]

-

American College of Gastroenterology. (2024, September 17). Risankizumab is Superior to Placebo for Induction and Maintenance of Moderate-Severe Ulcerative Colitis (UC): Assessing the UC Treatment Paradigm. Retrieved from [Link]

-

arkat-usa.org. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]

-

PubMed. (2000, May 15). (3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0193811). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Stenutz. (n.d.). (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of N-Methyl Secondary Amines. Retrieved from [Link]

-

OPUS. (2024, March 1). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Mood and Anti-craving Effects of Varenicline in Psychiatric Inpatients. Retrieved from [Link]

-

ClinicalTrials.gov. (2026, February 23). A Study to Assess the Change in Disease Activity in Adult Participants With Moderate to Severe Ulcerative Colitis Treated With Risankizumab Compared to Vedolizumab. Retrieved from [Link]

Sources

- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. queensu.ca [queensu.ca]

- 3. bio-protocol.org [bio-protocol.org]

- 4. [Methyl-d3]metanicotine | CAS 220088-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. RINVOQ® (upadacitinib) Results for Ulcerative Colitis (UC) [rinvoq.com]

- 13. RINVOQ® (upadacitinib) Efficacy for Ulcerative Colitis [rinvoqhcp.com]

- 14. Phase II crossover trial of varenicline in mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hellobio.com [hellobio.com]

- 18. moodle2.units.it [moodle2.units.it]

Navigating the Handling of Methyl Metanicotine-d3: A Technical Guide for Researchers

Introduction: Understanding Methyl Metanicotine-d3

Methyl Metanicotine-d3 is a deuterated isotopologue of metanicotine, a metabolite of nicotine. In the fields of pharmaceutical research, drug metabolism studies, and forensic toxicology, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantification in mass spectrometry-based assays. Methyl Metanicotine-d3 serves this critical role, allowing researchers to compensate for variations in sample preparation and instrument response. However, its structural similarity to nicotine, a highly toxic alkaloid, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2] This guide provides an in-depth examination of the safety profile of Methyl Metanicotine-d3 and outlines best practices for its handling, storage, and disposal in a laboratory setting.

Hazard Identification and Risk Assessment

While specific toxicological data for the deuterated form is often limited, the primary assumption in a laboratory setting must be that Methyl Metanicotine-d3 exhibits a hazard profile similar to its non-deuterated parent compound, metanicotine, and the structurally related compound, nicotine.[1][3] Nicotine is classified as acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5][6] Therefore, a conservative and stringent approach to safety is mandatory.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment. Based on data from analogous compounds, Methyl Metanicotine-d3 should be handled as a substance with high acute toxicity.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | Skull and Crossbones |

| Acute Toxicity, Dermal | Category 1 / 2 | H310: Fatal in contact with skin | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | Skull and Crossbones |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation | Corrosion / Exclamation Mark |

| Hazardous to the Aquatic Environment | Category 2 | H411: Toxic to aquatic life with long lasting effects | Environment |

| This table is a synthesis of data from safety data sheets for nicotine and its deuterated analogs.[1][5] |

The causality behind this high level of caution is the mechanism of action. Nicotinic compounds act as agonists at nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems.[2] Overstimulation of these receptors can lead to a range of severe symptoms, including nausea, vomiting, convulsions, respiratory arrest, and cardiac arrest.[4] The initial step for any researcher is to conduct a formal risk assessment before any handling of the material.

Caption: Workflow for a chemical safety risk assessment.

Engineering and Personal Protective Controls

Given the high acute toxicity, particularly via dermal absorption and ingestion, exposure must be minimized through a multi-layered control strategy.[3][4]

Engineering Controls: The primary line of defense is to handle Methyl Metanicotine-d3 within a certified chemical fume hood or a glove box.[3] This is non-negotiable. The rationale is to prevent the inhalation of any potential aerosols or vapors and to contain any accidental spills. The workspace must be well-ventilated.[7]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the high dermal toxicity.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents dermal absorption, which is a primary route of exposure and can be fatal.[4][5] |

| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects eyes from splashes, which can cause serious irritation or damage.[1] |

| Skin and Body | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin. |

| Respiratory | Not typically required if handled in a fume hood. For spill cleanup or if aerosolization is possible, an air-purifying respirator with appropriate cartridges (e.g., type ABEK) is necessary.[3] | Provides protection against inhalation of aerosols or vapors in non-standard situations. |

Protocols for Safe Laboratory Handling

Trustworthy protocols are self-validating; they are designed to minimize error and ensure safety at every step.

Preparation of Stock Solutions

This workflow is designed to prevent contamination and exposure when preparing solutions from a neat (pure) or solid form of the compound.

-

Pre-Workflow Check: Don all required PPE. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Have a designated waste container for contaminated materials ready within the hood.

-

Equilibration: Allow the container of Methyl Metanicotine-d3 to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the container, which could compromise the integrity of the standard.

-

Weighing: If solid, weigh the required amount directly into a tared vial inside the fume hood. Use anti-static weighing paper or a weigh boat. If liquid, use a calibrated positive displacement pipette for accurate and safe transfer.

-

Solubilization: Add the appropriate solvent to the vial. Cap the vial securely before mixing/vortexing. This step must be performed inside the fume hood.

-

Labeling: Clearly label the new stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.

-

Post-Workflow Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated disposables (pipette tips, weigh boats, gloves) in the designated hazardous waste container.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention. The urgency is due to the rapid and potentially fatal dermal absorption.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. Ingestion of even small amounts can be fatal.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.

Accidental Release Measures (Spill Protocol)

A spill of a highly toxic substance requires a calm and methodical response.

-

Evacuate & Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if you are unsure of the risk.

-

Control: If safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Neutralize/Absorb: Carefully cover the spill with the absorbent material.

-

Collect: Once absorbed, carefully collect the material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

-

Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Caption: Decision workflow for responding to a chemical spill.

Storage and Disposal

Proper storage is essential for maintaining the chemical integrity of the standard and ensuring laboratory safety.

Storage:

-

Store Methyl Metanicotine-d3 in a tightly sealed container, protected from light and moisture.[3]

-

The recommended storage temperature is typically -20°C for long-term stability, though short-term storage in a refrigerator may be acceptable.[7][9][10]

-

Store in a secure, locked, and designated area accessible only to authorized personnel.[5]

-

Ensure it is stored separately from incompatible materials, such as strong oxidants, and away from food and feedstuffs.[4]

Disposal:

-

All waste containing Methyl Metanicotine-d3, including empty containers, contaminated disposables, and spill cleanup materials, must be treated as hazardous waste.

-

Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

Methyl Metanicotine-d3 is a vital tool for analytical scientists. However, its structural relationship to highly toxic alkaloids demands the utmost respect and caution. By understanding its hazard profile, implementing robust engineering and personal protective controls, and adhering to strict handling and emergency protocols, researchers can work with this compound safely and effectively. The principles of expertise, trustworthiness, and authoritative grounding are the pillars of a strong safety culture that protects both the researcher and the integrity of their scientific work.

References

- C/D/N Isotopes, Inc. (2015). Safety Data Sheet: (±)-Nicotine-d3 (N-methyl-d3).

- C/D/N Isotopes, Inc. (2015). Safety Data Sheet: (±)-Cotinine-d3.

- INCHEM. (Date not specified). ICSC 0519 - NICOTINE.

- Sigma-Aldrich. (2025). Safety Data Sheet: Methyl nicotinate.

- Sigma-Aldrich. (2025). Safety Data Sheet: DL-Nicotine-(methyl-d3).

- DC Fine Chemicals. (2024). Safety Data Sheet: Methyl 6-methylnicotinate.

- European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: Nicotine for system suitability.

- North Carolina State University. (Date not specified). Smokeless Tobacco Reference Products Program: Sample Storage and Handling Protocols.

- Loba Chemie. (2021). Safety Data Sheet: METHYL NICOTINATE EXTRA PURE.

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Nicotine.

-

Damaj, M. I., Glassco, W., Aceto, M. D., & Martin, B. R. (1999). Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. Journal of Pharmacology and Experimental Therapeutics, 291(1), 390-398. Retrieved from [Link].

- Carl Roth GmbH + Co. KG. (Date not specified). Safety Data Sheet: (-)-Nicotine.

-

Global Substance Registration System. (Date not specified). METANICOTINE, (Z)-. Retrieved from [Link].

- Chemnovatic. (2020). Nicotine Salts And Pure Nicotine: Storage And Handling.

- CORESTA. (2020). Guide No. 11 - Technical Guideline for Sample Handling of Smokeless Tobacco and Smokeless Tobacco Products.

-

Wikipedia. (Date not specified). Rivanicline. Retrieved from [Link].

-

PubChem. (Date not specified). Rivanicline. Retrieved from [Link].

-

Vasconcelos, I., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link].

-

Jabba, S. V., & Jordt, S. E. (2023). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as “FDA-Exempt”. Nicotine & Tobacco Research. Retrieved from [Link].

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stmichaelshospital.com [stmichaelshospital.com]

- 4. ICSC 0519 - NICOTINE [inchem.org]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. nj.gov [nj.gov]

- 7. Nicotine Salts And Pure Nicotine: Storage And Handling | CHEMNOVATIC [chemnovatic.com]

- 8. stmichaelshospital.com [stmichaelshospital.com]

- 9. strp.wordpress.ncsu.edu [strp.wordpress.ncsu.edu]

- 10. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

Structural and Functional Divergence: 6-Methylnicotine vs. Methyl Metanicotine-d3

An In-Depth Technical Guide for Analytical Chemists and Toxicologists

As the landscape of synthetic alkaloids evolves, drug development professionals and analytical scientists must frequently distinguish between novel psychoactive analytes and the specialized chemical tools used to quantify them. This whitepaper dissects the fundamental divergence between 6-Methylnicotine (6-MN) —a highly potent, synthetic nicotinic agonist rapidly emerging in consumer products—and Methyl Metanicotine-d3 , a stable isotope-labeled compound engineered exclusively as an internal standard for mass spectrometry.

While they share structural roots in pyridine-based alkaloid chemistry, their applications occupy opposite ends of the pharmacological spectrum: one is a target of toxicological concern, and the other is the self-validating instrument of its measurement.

Chemical Ontology and Pharmacodynamics

6-Methylnicotine: The Bioactive Analyte

6-Methylnicotine (CAS: 101540-79-8) is a synthetic structural analog of nicotine characterized by the addition of a methyl group at the 6-position of the pyridine ring[1]. Originally explored by the tobacco industry in the 1970s, it has recently resurfaced in electronic nicotine delivery systems (ENDS) and oral pouches (often marketed under trade names like Metatine or Nixodine-S) as a strategy to circumvent existing nicotine regulations[1],[2].

Mechanistic Causality & Toxicity: The substitution at the 6-position slightly increases the molecule's lipophilicity, fundamentally altering its binding kinetics. Preclinical in vitro and rodent models demonstrate that 6-MN exhibits an affinity for central α4β2 nicotinic acetylcholine receptors (nAChRs) up to 3.3 times higher than that of (S)-nicotine, making it significantly more potent in inducing characteristic neurobehavioral responses[2]. Furthermore, toxicological profiling in human bronchial epithelial cells (BEAS-2B) reveals that 6-MN generates higher levels of reactive oxygen species (ROS) and exhibits greater overall cytotoxicity than equimolar doses of traditional nicotine[1],[3]. Metabolically, 6-MN diverges from nicotine by demonstrating a pronounced shift toward N-oxidation, yielding specific biomarkers such as 6-methylcotinine[1].

Fig 1: Pharmacodynamic and toxicological signaling pathway of 6-Methylnicotine via nAChR activation.

Methyl Metanicotine-d3: The Analytical Standard

In stark contrast, Methyl Metanicotine-d3 (CAS: 220088-40-4) is not a commercial consumer product. It is a stable isotope-labeled derivative of metanicotine (an acyclic nicotine isomer) featuring a trideuteromethyl group (

In the realm of analytical chemistry, deuterated compounds are synthesized to serve as Internal Standards (IS) in Isotope Dilution Mass Spectrometry. Because the carbon-deuterium bond does not significantly alter the molecule's physicochemical properties (such as hydrophobicity or pKa) compared to a carbon-hydrogen bond, Methyl Metanicotine-d3 mimics the extraction recovery and chromatographic retention time of non-deuterated target analytes perfectly.

Quantitative Data Synthesis

To clarify the operational boundaries between these two compounds, their primary chemical and pharmacological attributes are summarized below.

Table 1: Chemical and Pharmacological Comparison

| Feature | 6-Methylnicotine (6-MN) | Methyl Metanicotine-d3 |

| Primary Role | Bioactive Analyte / Synthetic Agonist | Analytical Internal Standard (IS) |

| CAS Number | 101540-79-8 (Racemic)[1] | 220088-40-4[4] |

| Chemical Formula | ||

| Structural Modification | Methyl group at 6-position of pyridine ring[1] | Trideuteromethyl group on the amine[4] |

| Receptor Affinity | Up to 3.3x higher than (S)-nicotine at nAChRs[2] | N/A (Used for mass spectrometry calibration) |

| Toxicity Profile | Higher cytotoxicity, increased ROS generation[1] | N/A (Inert analytical tracer) |

| Commercial Application | E-liquids, oral pouches (e.g., Metatine)[6] | LC-MS/MS quantification, pharmacokinetics |

Methodologies: The Self-Validating LC-MS/MS Protocol

As a Senior Application Scientist, I emphasize that analytical quantification must be a self-validating system . When quantifying highly potent analogs like 6-MN in complex biological matrices (plasma, urine) or e-liquids[7], the integration of a deuterated internal standard like Methyl Metanicotine-d3 is non-negotiable.

The following step-by-step UHPLC-ESI-MS/MS workflow demonstrates the causality behind each experimental choice, ensuring that variations in sample preparation or instrument fluctuation are mathematically neutralized.

Step-by-Step Analytical Workflow

-

Matrix Aliquoting & IS Spiking (The Control Anchor): Protocol: Aliquot 100 µL of the biological matrix. Immediately spike with 10 µL of Methyl Metanicotine-d3 (100 ng/mL). Causality: Introducing the IS at the very first step creates a self-validating loop. Any subsequent volumetric loss, thermal degradation, or incomplete extraction will affect the analyte and the IS equally. Their ratio remains constant, correcting for procedural errors.

-

Liquid-Liquid Extraction (LLE): Protocol: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes. Causality: LLE partitions the lipophilic alkaloids into the organic phase while precipitating proteins and leaving hydrophilic matrix interferents (salts, phospholipids) in the aqueous layer. This prevents severe ion suppression downstream.

-

Evaporation and Reconstitution: Protocol: Transfer the organic layer to a clean vial, evaporate under a gentle nitrogen stream at 40°C, and reconstitute in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Causality: Reconstituting in the initial mobile phase prevents solvent-induced peak broadening and ensures sharp chromatographic focusing at the head of the UHPLC column.

-

UHPLC Chromatographic Separation: Protocol: Inject 5 µL onto a sub-2 µm C18 column using gradient elution. Causality: The hydrophobic stationary phase separates the target analytes from residual matrix components. Because Methyl Metanicotine-d3 is isotopically labeled, it will co-elute precisely with its non-deuterated counterpart, ensuring they enter the mass spectrometer simultaneously.

-

ESI-MS/MS Multiple Reaction Monitoring (MRM): Protocol: Operate the mass spectrometer in positive Electrospray Ionization (+ESI). Monitor the specific precursor-to-product ion transitions for the analyte and the +3 Da shifted transitions for the d3-IS. Causality: Co-elution means both compounds experience the exact same matrix-induced ion suppression in the ESI source. By calculating the ratio of the analyte's peak area to the IS's peak area, matrix effects are mathematically normalized, validating the quantitative integrity of the result.

Fig 2: Self-validating LC-MS/MS workflow using Methyl Metanicotine-d3 as an internal standard.

Conclusion

The distinction between 6-Methylnicotine and Methyl Metanicotine-d3 highlights the dual nature of modern alkaloid chemistry. 6-MN represents a potent, biologically active synthetic analog engineered to exploit regulatory loopholes, requiring urgent toxicological scrutiny due to its enhanced nAChR affinity and cytotoxicity. Conversely, Methyl Metanicotine-d3 is an inert, highly specialized analytical tool. By leveraging the principles of isotope dilution, it provides the self-validating framework necessary to accurately quantify these emerging synthetic threats in complex biological and consumer matrices.

References

Sources

- 1. 6-Methylnicotine - Wikipedia [en.wikipedia.org]

- 2. generationsanstabac.org [generationsanstabac.org]

- 3. Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia [tabaccologiaonline.it]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS No. 220088-40-4 | Chemsrc [chemsrc.com]

- 6. Introduction of nicotine analogue-containing oral pouch products in the United States [tobaccopreventioncessation.com]

- 7. 6‐Methylnicotine: a new nicotine alternative identified in e‐cigarette liquids sold in Australia | The Medical Journal of Australia [mja.com.au]

Methodological & Application

Application Note: Quantitative Analysis of Methyl Metanicotine in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Methyl Metanicotine in complex biological matrices, such as plasma and urine, utilizing a stable isotope-labeled internal standard, Methyl Metanicotine-d3, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust, accurate, and precise bioanalytical assay. We delve into the causal reasoning behind critical experimental steps, from sample preparation to mass spectrometric parameter optimization, ensuring a self-validating and reliable workflow.

Introduction: The Analytical Imperative for Methyl Metanicotine

Methyl Metanicotine, a metabolite and analog of nicotine, is of growing interest in toxicological and pharmacological research.[1][2][3] Its structural similarity to nicotine and related compounds necessitates highly selective and sensitive analytical methods to differentiate and accurately quantify it in biological systems.[4][5][6] LC-MS/MS stands as the gold standard for such bioanalytical challenges due to its inherent specificity and sensitivity.[7][8]

A significant hurdle in LC-MS/MS-based quantification from biological matrices is the phenomenon known as the "matrix effect."[9][10][11] Co-eluting endogenous components like phospholipids can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which compromises data accuracy and reproducibility.[7][12] To counteract these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[13][14][15]

Methyl Metanicotine-d3, in which three hydrogen atoms on the methyl group are replaced with deuterium, is the ideal internal standard.[16][17] Being chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[13][14] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling reliable quantification through ratiometric analysis.[15]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of Methyl Metanicotine-d3 is an application of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate quantification technique. A known concentration of the deuterated internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The fundamental principle is that any loss of the analyte during sample processing or any fluctuation in the instrument's response will affect the deuterated standard to the exact same degree.[13] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to highly precise and accurate results.[14]

Experimental Workflow and Protocols

Materials and Reagents

| Item | Description/Source |

| Analytes | Methyl Metanicotine, Methyl Metanicotine-d3 (Certified Reference Material) |

| Biological Matrix | Human Plasma (K2EDTA), Human Urine |

| Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm) |

| Reagents | Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade) |

| Consumables | 1.5 mL Polypropylene Tubes, 96-well plates, Autosampler Vials |

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.

Protocol:

-

Allow all samples (calibrators, QCs, and unknowns) and reagents to thaw to room temperature.

-

To 100 µL of each plasma sample in a 1.5 mL polypropylene tube, add 10 µL of the Methyl Metanicotine-d3 working solution (e.g., 100 ng/mL in 50:50 Methanol:Water).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[17]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and centrifuge briefly before placing in the autosampler for LC-MS/MS analysis.

Diagram: Sample Preparation Workflow

Caption: A typical bioanalytical workflow using a deuterated internal standard.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 or Phenyl Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

| Dwell Time | 50 ms |

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| Methyl Metanicotine | To be determined empirically | To be determined empirically | To be optimized | To be optimized |

| Methyl Metanicotine-d3 | Precursor + 3 Da | Same as analyte or corresponding fragment | To be optimized | To be optimized |

Note: The exact m/z values for precursor and product ions, as well as optimal collision energies and cone voltages, must be determined experimentally by infusing a standard solution of Methyl Metanicotine and its d3-labeled counterpart into the mass spectrometer.[18]

Diagram: MRM Optimization Logic

Caption: Logical flow for optimizing MRM transitions.

Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability for the intended application. The following parameters should be assessed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[19][20]

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |

| Linearity & Range | The range of concentrations over which the method is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should not exceed 15%. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of nominal and precision (%CV) ≤ 20%. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% across at least 6 different lots of matrix.[9][14] |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, although it does not need to be 100%. |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

Conclusion

The protocol described in this application note provides a robust framework for the quantitative analysis of Methyl Metanicotine in biological matrices. The strategic implementation of Methyl Metanicotine-d3 as an internal standard is critical for mitigating analytical variability, particularly from matrix effects, thereby ensuring the generation of high-quality, reliable, and reproducible data. This methodology is well-suited for applications in pharmacokinetic studies, toxicological assessments, and other areas of drug development and research.

References

- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).

- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).

- Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.).

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (n.d.).

- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31).

- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).

- Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC. (n.d.).

- Clinical Research Spotlight: Nicotine Method - BioPharma Services. (2021, November 16).

- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry - Benchchem. (n.d.).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21).

- An Ultra-sensitive Method for the Determination of Nicotine Metabolites in Human Serum Using Ultra-High Performance Liquid Chromatography-tandem - SSRN. (n.d.).

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC. (n.d.).

- LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma - Charles River Laboratories. (n.d.).

- Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - MDPI. (2024, August 1).

- Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure - PubMed. (2025, October 1).

- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC. (n.d.).

- Guidelines for the Validation of Chemical Methods for the FDA FVM Program - Regulations.gov. (n.d.).

- Metabolism and Disposition Kinetics of Nicotine - ResearchGate. (n.d.).

- METLIN–MRM: a cloud library and public resource for targeted analysis of small molecules. (n.d.).

- Automated MRM Transition Optimization Using waters_connect for Quantitation Software - Waters Corporation. (2025, November 10).

- Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24).

- (3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand - PubMed. (2000, May 15).

- An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains - Food and Drug Administration. (2020, September 15).

- Milk Multi-residue Screening LC-MS-MS Method - FDA. (n.d.).

- Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. (n.d.).

- Development of an MRM method. (n.d.).

- Validation of clinical LC-MS/MS methods: What you need to know - YouTube. (2018, October 16).

- LC-MS/MS method for detecting nicotine and its metabolite in saliva - Google Patents. (n.d.).

Sources

- 1. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eijppr.com [eijppr.com]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nebiolab.com [nebiolab.com]

- 11. ovid.com [ovid.com]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. texilajournal.com [texilajournal.com]

- 18. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. fda.gov [fda.gov]

Application Note: High-Recovery Solid Phase Extraction (SPE) Protocol for Methyl Metanicotine-d3 from Biological Matrices

Introduction

Methyl metanicotine is a minor metabolite of nicotine. In pharmacokinetic, toxicokinetic, and tobacco exposure studies, the quantification of nicotine and its metabolites is critical. The use of stable isotope-labeled internal standards, such as Methyl Metanicotine-d3, is the gold standard for achieving accurate and precise quantification via mass spectrometry.[1][2] Biological matrices like plasma and urine are inherently complex, containing numerous endogenous components (proteins, salts, phospholipids) that can interfere with analysis and cause ion suppression or enhancement in the mass spectrometer.[3]

Solid Phase Extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest from complex sample matrices.[4][5][6] This application note provides a detailed protocol for the extraction of Methyl Metanicotine-d3 using mixed-mode solid phase extraction, which offers superior selectivity and results in cleaner extracts compared to single-mode methods.[7] The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible sample cleanup procedure prior to LC-MS/MS analysis.

Principle of Mixed-Mode Cation Exchange SPE

The protocol leverages a mixed-mode sorbent that possesses both reversed-phase (hydrophobic) and strong cation exchange (ionic) properties. This dual retention mechanism provides exceptional selectivity for basic compounds like methyl metanicotine.

-

Chemical Basis: Methyl metanicotine contains a basic nitrogen atom within its pyrrolidine ring, similar to its parent compound nicotine (pKa ≈ 8.6).[8] At a pH significantly below its pKa, this nitrogen becomes protonated, carrying a positive charge.

-

Retention Mechanism: The SPE method is designed around a "Bind-Elute" strategy.[9]

-

Binding (Loading): The sample is acidified and loaded onto the SPE sorbent. The protonated, positively charged Methyl Metanicotine-d3 is retained by two powerful interactions: a strong ionic bond with the negatively charged sulfonic acid groups of the cation exchanger and weaker hydrophobic interactions with the sorbent's polymeric backbone.[5][10]

-

Washing: Interferences are selectively removed. An acidic wash removes neutral and acidic compounds. A subsequent organic wash removes non-polar, non-basic interferences that are retained by hydrophobic interactions alone. The analyte remains strongly bound via the ionic interaction.

-

Elution: A basic organic solution is applied. The high pH neutralizes the charge on the methyl metanicotine, breaking the strong ionic bond. The organic solvent simultaneously disrupts the hydrophobic interactions, allowing the purified analyte to be eluted from the sorbent.[7][10]

-

Caption: SPE workflow for Methyl Metanicotine-d3.

Materials and Reagents

| Item | Recommended Specifications |

| SPE Cartridges/Plates | Mixed-Mode Strong Cation Exchange (Polymeric), 30 mg / 1 mL or equivalent 96-well plate |

| Methyl Metanicotine-d3 | Certified Reference Material[11] |

| Methanol (MeOH) | LC-MS Grade |

| Acetonitrile (ACN) | LC-MS Grade |

| Water | Deionized, 18 MΩ·cm or LC-MS Grade |

| Formic Acid (FA) | ≥98%, LC-MS Grade |

| Ammonium Hydroxide (NH₄OH) | 28-30%, ACS Grade or higher |

| Equipment | - Solid Phase Extraction Manifold (Vacuum or Positive Pressure) - Nitrogen Evaporator - Centrifuge - Calibrated Pipettes - Vortex Mixer |

| Collection Tubes/Plates | Polypropylene tubes (1.5 mL or 2 mL) or 96-well collection plates |

Detailed Experimental Protocol

This protocol is optimized for a 100 µL aliquot of human plasma or urine. Volumes should be scaled proportionally for different sample amounts.

Step 1: Sample Pre-treatment

Causality: This step is crucial to ensure the analyte is in the correct protonated state for strong binding to the cation exchange sorbent and to reduce sample viscosity for consistent flow through the SPE cartridge.[9]

-

To a 1.5 mL polypropylene tube, add 100 µL of the biological sample (plasma or urine).

-

Add the appropriate volume of Methyl Metanicotine-d3 working solution to serve as the internal standard.

-

Add 400 µL of 2% Formic Acid in water.

-

Vortex mix for 30 seconds.

-

If the sample contains significant precipitates (e.g., thawed plasma), centrifuge at ~3000 x g for 10 minutes and use the supernatant for loading.[12]

Step 2: SPE Cartridge Conditioning

Causality: Conditioning solvates the functional groups on the sorbent, activating it for reproducible analyte retention. The final equilibration step creates a chemical environment similar to the sample, which prevents premature elution.[6][9]

-

Place the SPE cartridges on the manifold.

-

Pass 1 mL of Methanol through the cartridge.

-

Pass 1 mL of 2% Formic Acid in water through the cartridge. Do not let the sorbent bed go dry before sample loading.

Step 3: Sample Loading

Causality: At this acidic pH, the positively charged analyte binds strongly to the negatively charged sorbent via ionic forces, while also engaging in weaker hydrophobic interactions.

-

Load the entire 500 µL of the pre-treated sample from Step 1 onto the conditioned cartridge.

-

Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady flow rate of approximately 1-2 mL/minute.

Step 4: Interference Washing

Causality: This two-stage wash is key to achieving a clean extract. The acidic aqueous wash removes polar, non-retained interferences. The organic wash removes more hydrophobic interferences that are not basic and thus not retained by the strong ionic mechanism.[7][13]

-

Wash 1 (Aqueous): Add 1 mL of 2% Formic Acid in water to the cartridge and draw it through completely.

-

Wash 2 (Organic): Add 1 mL of Methanol to the cartridge and draw it through completely.

-

Dry the sorbent bed thoroughly by applying high vacuum or positive pressure for 5-10 minutes. This removes residual water, which can interfere with the subsequent elution step.

Step 5: Analyte Elution

Causality: The basic elution solvent neutralizes the charge on the methyl metanicotine, breaking the ionic bond. The organic component disrupts hydrophobic interactions, releasing the analyte from the sorbent.[10]

-

Place clean collection tubes or a 96-well collection plate inside the manifold.

-

Add 500 µL of elution solvent (5% Ammonium Hydroxide in Methanol) to the cartridge.

-

Allow the solvent to soak the sorbent bed for 30-60 seconds to ensure complete interaction.

-

Apply gentle vacuum or pressure to slowly pass the elution solvent through the cartridge, collecting the eluate.

-

Repeat with a second 500 µL aliquot of elution solvent to ensure complete recovery.

Step 6: Post-Elution Processing

Causality: This step concentrates the analyte and exchanges the solvent to one that is compatible with the initial mobile phase conditions of the subsequent LC-MS/MS analysis, ensuring good chromatography.[7]

-

Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the dried extract in 100 µL of a suitable solvent, typically the initial mobile phase of the LC-MS/MS method (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 20 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection.

Caption: Retention and elution on a mixed-mode sorbent.

Expected Performance & Troubleshooting

This method is designed to provide high recovery and excellent reproducibility, leading to clean extracts and minimizing matrix effects in subsequent analyses.

Table 1: Typical Performance Characteristics

| Parameter | Expected Value | Notes |

| Analyte Recovery | > 90% | Calculated by comparing the response of a pre-extraction spiked sample to a post-extraction spike. |

| Reproducibility (%RSD) | < 5% | Assessed across multiple replicates (n≥6) at various concentration levels. |

| Matrix Effect | 85% - 115% | Assessed by comparing the response of a post-extraction spike to a neat solution standard. |

Table 2: Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low Analyte Recovery | 1. Incomplete elution due to insufficient basification or organic strength. | 1. Increase NH₄OH concentration in elution solvent to 10%. Ensure full soak step. Try eluting with 5% NH₄OH in ACN if MeOH is not strong enough. |

| 2. Analyte breakthrough during loading or washing. | 2. Ensure sample pH is sufficiently acidic (< 4). Decrease flow rate during loading. | |

| 3. Sorbent bed dried out before sample loading. | 3. Do not let the sorbent go dry after conditioning and before loading the sample. | |

| High Matrix Effects | 1. Inefficient removal of interfering compounds (e.g., phospholipids). | 1. Increase the volume or strength of the organic wash (Step 4.2). Ensure the sorbent is fully dried before elution. |

| 2. Co-elution of basic interferences. | 2. Optimize the organic wash step; try different solvents like isopropanol. | |

| Poor Reproducibility | 1. Inconsistent flow rates through the SPE cartridges. | 1. Use a positive pressure manifold for more consistent flow. Ensure samples have no particulates by centrifuging. |

| 2. Inconsistent evaporation or reconstitution. | 2. Ensure samples are evaporated to complete dryness. Vortex thoroughly after reconstitution. |

References

-

Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Taylor & Francis Online. Available from: [Link]

-

Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. PubMed. Available from: [Link]

-

SPE Method Development Tips and Tricks. Agilent. Available from: [Link]

-

Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. Available from: [Link]

-

A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC. Available from: [Link]

-

Metabolomics Sample Preparation. Organomation. Available from: [Link]

-

Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. Available from: [Link]

-

Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography–tandem mass spectrometry. Ovid. Available from: [Link]

-

LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River Laboratories. Available from: [Link]

-

Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PMC. Available from: [Link]

-

Nicotine and Cotinine by Solid Phase Extraction. NYC Office of Chief Medical Examiner. Available from: [Link]

-

Extraction of Nicotine and Metabolites from Urine, Serum, Plasma, Whole Blood. Biotage. Available from: [Link]

-

Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega. Available from: [Link]

-

Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]

-

A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. Available from: [Link]

-

Considerations of Sample Preparation for Metabolomics Investigation. Springer. Available from: [Link]

-

SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. PMC. Available from: [Link]

-

Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. PMC. Available from: [Link]

-

Automated SPE Method for the Determination of Cotinine in Biological Fluid. Gilson. Available from: [Link]

-

What is Solid Phase Extraction (SPE)? Organomation. Available from: [Link]

-

Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]

Sources

- 1. (+/-)-NICOTINE-METHYL-D3 | 69980-24-1 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. organomation.com [organomation.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. criver.com [criver.com]

- 9. gcms.cz [gcms.cz]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. [Methyl-d3]metanicotine | CAS 220088-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. nyc.gov [nyc.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

Application Note: Solubility Profiling and Standard Preparation of Methyl Metanicotine-d3 for LC-MS/MS Bioanalysis

Executive Summary